molecular formula C8H9NO5 B13344458 (1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid

(1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid

Cat. No.: B13344458
M. Wt: 199.16 g/mol
InChI Key: YHTGTLBMYQVROO-MSIVUJLLSA-N
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Description

(1R,3R,6S)-4-Oxo-5-azaspiro[24]heptane-1,6-dicarboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include cyclization reactions, oxidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

(2R,3R,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H9NO5/c10-5(11)3-1-8(3)2-4(6(12)13)9-7(8)14/h3-4H,1-2H2,(H,9,14)(H,10,11)(H,12,13)/t3-,4-,8+/m0/s1

InChI Key

YHTGTLBMYQVROO-MSIVUJLLSA-N

Isomeric SMILES

C1[C@H]([C@]12C[C@H](NC2=O)C(=O)O)C(=O)O

Canonical SMILES

C1C(C12CC(NC2=O)C(=O)O)C(=O)O

Origin of Product

United States

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